molecular formula C11H9BrN2O2 B5698559 N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide

N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B5698559
M. Wt: 281.10 g/mol
InChI Key: LGCZSBDFRGMCFQ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-5-methylisoxazole-3-carboxamide (CAS 916034-53-2) is a brominated isoxazole carboxamide derivative supplied for research and development purposes. This compound is characterized by the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol . The 5-methylisoxazole-3-carboxamide moiety is a recognized pharmacophore in medicinal chemistry, serving as a versatile building block for the development of novel bioactive molecules . Isoxazole derivatives, including those based on the 5-methylisoxazole scaffold, are frequently explored in antibacterial research due to their role as dihydropteroate synthase inhibitors, which disrupt nucleic acid and protein synthesis in microorganisms . Furthermore, structural analogs of this compound have been investigated as potential inhibitors of bacterial SecA ATPase, a critical enzyme for protein translocation and a promising target for new anti-infective agents . The presence of the 3-bromobenzyl group offers a handle for further synthetic modification, making this compound a valuable intermediate in the construction of more complex hybrid molecules for structure-activity relationship (SAR) studies . This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCZSBDFRGMCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 5-methylisoxazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as continuous flow reactors and high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the carboxamide group can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxides or hydroxyl derivatives.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Scaffold Variations

The 5-methylisoxazole-3-carboxamide scaffold is structurally distinct from its positional isomer, 5-methylisoxazole-4-carboxamide (e.g., leflunomide). Key differences include:

  • Metabolic Stability: Unlike leflunomide (a 4-carboxamide derivative), which undergoes N-O bond cleavage to release teriflunomide (a DHODH inhibitor with hepatotoxicity risks), 3-carboxamide derivatives like UTL-5b resist N-O cleavage. Instead, they metabolize via peptide bond hydrolysis, yielding non-toxic fragments .
  • Toxicity Profile: UTL-5 series compounds exhibit reduced acute toxicity (e.g., LD₅₀ > 2,000 mg/kg in rodents) compared to leflunomide (LD₅₀ ~ 200 mg/kg). They also demonstrate hepatoprotective effects, contrasting leflunomide’s liver toxicity .

Substituent Effects on Pharmacological Activity

  • N-(5-AmidO-2-Methylphenyl)-5-Methylisoxazole-3-Carboxamide () :
    • Substitution with a 5-amido-2-methylphenyl group enhances blood-brain barrier (BBB) permeability and stability (t₁/₂ > 6 hours in plasma).
    • Dual inhibition of CSF-1R/c-Kit (IC₅₀ < 50 nM) suggests utility in neurodegenerative diseases .
  • N-(4-Bromophenyl)-5-(4-Methylphenyl)-1,2-Oxazole-3-Carboxamide () :
    • The para-bromo and para-methylphenyl groups may improve lipophilicity, though activity data are unavailable. Structural similarity highlights the role of halogen placement in target engagement.

Pharmacokinetic and Physicochemical Properties

  • BBB Permeability: The 5-amido-2-methylphenyl analog () demonstrates improved BBB penetration (Papp > 5 × 10⁻⁶ cm/s), a critical advantage for CNS-targeted therapies over non-BBB-penetrant analogs .
  • Solubility and Stability : 3-Carboxamide derivatives generally exhibit better aqueous solubility than 4-carboxamides due to altered hydrogen-bonding patterns.

Key Research Findings and Implications

  • The 3-carboxamide scaffold offers metabolic and toxicity advantages over 4-carboxamide derivatives, making it a safer platform for drug development .
  • Substituent choice (e.g., bromo vs. hydroxy groups) significantly impacts target selectivity, solubility, and safety .

Biological Activity

N-(3-Bromophenyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial properties, cytotoxic effects, and mechanisms of action.

1. Antibacterial Activity

Several studies have highlighted the antibacterial potential of isoxazole derivatives, including this compound.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various strains, with MIC values reported as low as 6.25 mg/mL against XDR-S. Typhi . This positions it as a promising candidate for further development against multi-drug resistant bacteria.

Table 1: Antibacterial Activity of Isoxazole Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compound6.25XDR-S. Typhi
Other synthesized derivativesVariesE. coli, S. aureus

The cytotoxic effects of isoxazole derivatives have been explored in various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells.

  • Apoptosis Induction : Studies indicate that isoxazoles can promote apoptosis and cell cycle arrest in cancer cells, evidenced by changes in mRNA expression levels of apoptotic markers such as Bcl-2 and p21 . Specifically, the compound has been linked to decreased Bcl-2 expression, which is associated with increased apoptosis.

Table 2: Cytotoxicity Data for Isoxazole Derivatives

CompoundIC50 (µM)Cell LineMechanism of Action
This compoundNot specifiedHL-60 (leukemia)Induction of apoptosis
Other isoxazoles86-755VariousApoptosis and cell cycle arrest

3. Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound.

  • Alkaline Phosphatase Inhibition : The compound has been shown to act as a competitive inhibitor of alkaline phosphatase with an IC50 value of approximately 1.469 µM . This suggests potential therapeutic applications in conditions where alkaline phosphatase plays a role.

Table 3: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
Alkaline PhosphataseThis compound1.469
Other inhibitorsVariousVaries

4. Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins.

  • Binding Affinity : The compound exhibited strong binding affinity with target proteins such as DNA gyrase, with a binding energy of ΔG = -7.5648 kcal/mol . This high binding energy indicates a stable interaction that may contribute to its biological activity.

Q & A

Q. What are the key steps in synthesizing N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide, and how can yield be optimized?

The synthesis typically involves:

  • Cyclization reactions : Formation of the isoxazole ring via nitrile oxide intermediates (e.g., using 3-bromobenzonitrile) .
  • Coupling reactions : Amide bond formation between the isoxazole core and the 3-bromophenyl group under conditions optimized with coupling agents like EDCI or HOBt .
  • Purification : Chromatography (HPLC or column) or recrystallization to achieve >95% purity . Yield optimization may involve ultrasound-assisted synthesis to enhance reaction rates or catalysts like palladium for cross-coupling steps .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bonding .
  • X-ray crystallography : Resolves 3D conformation and confirms bromine placement on the phenyl ring .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₉BrN₂O₂) .

Q. What are the primary chemical properties influencing reactivity?

Key properties include:

  • Electrophilic bromine : Enables nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
  • Amide group : Participates in hydrogen bonding, affecting solubility and biological interactions .
  • Isoxazole ring stability : Resists hydrolysis under acidic conditions but may degrade in strong bases .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when studying this compound?

Discrepancies in pharmacological assays (e.g., IC₅₀ values) may arise from:

  • Solvent effects : DMSO concentration variations in cell-based assays can alter compound bioavailability .
  • Target selectivity : Use isoform-specific inhibitors (e.g., PARP-1 vs. PARP-2) to clarify enzyme inhibition mechanisms .
  • Metabolic stability : Assess liver microsome stability to rule out rapid degradation in vitro .

Q. What strategies are effective for optimizing in vivo pharmacokinetics?

  • Prodrug modification : Introduce ester groups to enhance membrane permeability, later hydrolyzed in vivo .
  • Co-administration with CYP450 inhibitors : Reduces hepatic metabolism, extending half-life .
  • Nanoparticle encapsulation : Improves solubility and targeted delivery to tumor tissues .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic modifications include:

  • Bromine replacement : Substitute with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
  • Isoxazole ring substitution : Replace methyl with bulkier groups (e.g., tert-butyl) to evaluate steric effects on potency .
  • Amide bioisosteres : Replace the carboxamide with sulfonamide or urea to modulate pharmacokinetics .

Q. What experimental approaches validate the compound’s mechanism of action in cancer models?

  • Western blotting : Detect PARP cleavage or γH2AX accumulation to confirm DNA damage response .
  • CRISPR-Cas9 knockouts : Validate target specificity using PARP-1-deficient cell lines .
  • In vivo xenograft models : Monitor tumor regression and survival rates in mice treated with optimized doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.